molecular formula C8H9BrFNO2S B1525901 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 871353-11-6

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B1525901
M. Wt: 282.13 g/mol
InChI Key: XTUVPJKPURSDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H9BrFNO2S . It has a molecular weight of 282.13 g/mol .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide” has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .

Scientific Research Applications

Applications in Gas-Liquid Chromatography

N,N-dimethylbenzenesulfonamide derivatives, including compounds like 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, are noted for their excellent properties in gas-liquid chromatography. These derivatives react readily to form N-dimethylaminomethylene compounds, which possess exceptional gas-liquid chromatographic properties. Such compounds are conveniently prepared at submicrogram levels and exhibit significantly greater retention times compared to other sulfonamide derivatives. This makes them highly suitable for analytical applications in chromatographic studies, including the detection of specific sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It should be stored at 0-5°C .

properties

IUPAC Name

3-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUVPJKPURSDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Synthesis routes and methods

Procedure details

3-bromo-2-fluorobenzenethiol (1.9 g, 9.2 mmol), sodium periodate (4.8 g, 22.9 mmol) and ruthenium trichloride (5 mg) in acetonitrile (60 ml) was stirred at 0° C. for 5 min. after which sulfonyl chloride (1.9 ml, 22.9 mmol) was added dropwise. The mixture was stirred for an additional hour and ethyl acetate (50 ml) and aqueous sodium carbonate (10%, 50 ml) was added. The phases were separated and the aqueous phase was extracted with ethyl acetate (2×50 ml). To the combined organic phase, dimethylamine (40% in water, 10 ml) was added and the mixture was stirred for 1 h. Evaporation of the solvents and purification by flash chromatography yielded the title compound (1.1 g). MS m/z (rel. intensity, 70 eV) 283 (M+, 47), 281 (M+, 44), 239 (32), 73 (59), 94 (bp).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 5
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 6
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.